N,N,1,3-Tetramethylhexahydropyrimidin-5-amine
Description
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is a saturated six-membered heterocyclic compound containing two nitrogen atoms (hexahydropyrimidine core) with four methyl substituents at the 1, 3, and two nitrogen positions. Hexahydropyrimidines are pivotal in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules .
Properties
CAS No. |
143228-34-6 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
N,N,1,3-tetramethyl-1,3-diazinan-5-amine |
InChI |
InChI=1S/C8H19N3/c1-9(2)8-5-10(3)7-11(4)6-8/h8H,5-7H2,1-4H3 |
InChI Key |
DUHWPYLWISGKBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CN(C1)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine typically involves the reaction of formaldehyde with N,N’-dimethyl-1,3-propanediamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone . Another method involves the reaction of N,N’-dimethyl-1,3-propanediamine with chloroacetonitrile under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous processes using fixed-bed reactors. The starting materials, such as N,N’-dimethyl-1,3-propanediamine and formaldehyde, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hexahydropyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines, including N,N,1,3-Tetramethylhexahydropyrimidin-5-amine, can exhibit anticancer properties. For instance, studies have shown that certain tetrahydropyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These compounds are often evaluated using protocols established by the National Cancer Institute against multiple cancer types such as non-small-cell lung cancer and ovarian cancer .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Substituted tetrahydropyridines have demonstrated the ability to reduce nitric oxide production in activated microglial cells, which is crucial for managing neuroinflammatory conditions . The structure-activity relationship (SAR) studies suggest that specific modifications can enhance their efficacy as anti-inflammatory agents.
Biological Research
Enzyme Inhibition
this compound has been identified as a potential inhibitor of neutral sphingomyelinase (N-SMase), an enzyme involved in sphingolipid metabolism. Inhibitors of N-SMase are being explored for therapeutic applications in diseases such as arteriosclerosis and ischemia . The modulation of sphingolipid pathways could provide new strategies for treating inflammatory and degenerative diseases.
Neuroprotective Effects
Studies have suggested that tetrahydropyrimidine derivatives may offer neuroprotective benefits by modulating oxidative stress and inflammatory responses in neuronal cells. This could have implications for conditions like Alzheimer’s disease and other neurodegenerative disorders .
Material Science
Synthesis of Functional Polymers
The unique structural properties of this compound allow it to be used as a monomer in the synthesis of functional polymers. These polymers can exhibit desirable properties such as thermal stability and electrical conductivity, making them suitable for applications in electronics and coatings .
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated the anticancer activity of several tetrahydropyrimidine derivatives against a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates, with some compounds achieving over 80% inhibition against specific cancer types .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory properties, various substituted tetrahydropyridines were tested for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated microglial cells. The most effective compounds showed IC50 values significantly lower than established controls, indicating their potential as therapeutic agents for neuroinflammatory diseases .
Mechanism of Action
The mechanism of action of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS: 764651-68-5)
- Structure : Aromatic pyridine ring with bromo, trimethylamine, and methyl groups.
- Key Differences :
- Ring Saturation : The pyridine ring is aromatic, whereas the target compound’s hexahydropyrimidine core is fully saturated, likely enhancing solubility and reducing reactivity .
- Substituents : Bromine introduces electronegativity and steric bulk, contrasting with the target’s methyl-dominated substituents.
- Applications : Brominated pyridines are intermediates in drug synthesis, but the target’s saturated structure may favor stability in biological systems .
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7)
- Structure : Pyrimidine-thiazole hybrid with sulfonamide and phenyl groups.
- Pharmacological Profile: This compound’s activity as a kinase inhibitor (mp 98–99°C, 99% HPLC purity) suggests that the target compound’s simpler structure may lack such specificity but could serve as a scaffold for derivatization .
Thiazolo[5,4-d]pyrimidin-5-amine, N-ethyl (CAS: 19835-21-3)
- Structure : Thiazolo-pyrimidine fused system with ethylamine.
- Key Differences :
Analytical Data
- HR-MS and HPLC : Analogs like Compound 7 (HR-MS: 436.1616 [M+H]+, HPLC purity 99%) emphasize the need for high-resolution mass spectrometry and chromatographic validation for the target compound .
- Regulatory Standards : Impurity profiling (e.g., 5-Nitrosopyrimidine-2,4,6-triamine in ) underscores the importance of stringent quality control for methylated amines .
Biological Activity
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure and Synthesis
The compound belongs to the class of hexahydropyrimidines, characterized by a saturated six-membered ring containing nitrogen atoms. Its structure can be represented as follows:
The synthesis of this compound generally involves the reaction of appropriate amines with carbonyl compounds under basic conditions, leading to the formation of the pyrimidine ring.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to hexahydropyrimidines. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 2.0 μg/mL .
Table 1: Antimicrobial Activity of Hexahydropyrimidine Derivatives
| Compound | Bacteria Tested | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | E. faecium | 0.5 | Bactericidal |
| Derivative A | S. aureus | 1.0 | Bacteriostatic |
| Derivative B | E. coli | 2.0 | Bactericidal |
These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents.
2. Anticancer Properties
The biological activity of this compound extends into anticancer research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), derivatives of hexahydropyrimidines were tested for cytotoxicity using MTT assays. Results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| Derivative C | MCF-7 | 12 | Cell cycle arrest |
This evidence suggests that this compound may hold promise as an anticancer agent through mechanisms involving apoptosis and cell cycle modulation.
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, compounds of this class have been explored for additional pharmacological activities including anti-inflammatory and analgesic effects . The broad spectrum of biological activities makes them attractive for further research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N,1,3-Tetramethylhexahydropyrimidin-5-amine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors under controlled conditions. For example, cyclization of methylated amine derivatives with carbonyl compounds in the presence of acidic or basic catalysts (e.g., HCl or KOH) is a standard approach . Intermediates are characterized via / NMR to confirm regioselective methylation and LC-MS to verify molecular weight. X-ray crystallography may resolve structural ambiguities in intermediates .
Q. How can researchers assess the compound’s purity and stability during storage?
- Methodological Answer : Purity is quantified using HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Mass loss or byproduct formation is monitored via TLC and GC-MS. Long-term storage recommendations (e.g., inert atmosphere, −20°C) are derived from these results .
Q. What in vitro assays are suitable for preliminary toxicity screening?
- Methodological Answer : Cytotoxicity is evaluated using MTT assays on human cell lines (e.g., HEK293 or HepG2). Membrane permeability and metabolic stability are assessed via Caco-2 cell monolayers and liver microsomes, respectively. Comparative toxicity data against structurally similar amines (e.g., hexamethylenediamine) provide context for risk assessment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied using design-of-experiments (DoE) approaches. For instance, replacing THF with DMF may enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time. Process analytical technology (PAT) tools like FTIR monitoring enable real-time optimization .
Q. What computational methods resolve discrepancies in reported structural data (e.g., dihedral angles or hydrogen bonding)?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry and compare it with experimental X-ray data. Molecular dynamics simulations predict conformational flexibility in solution. Discrepancies in hydrogen bonding patterns (e.g., intramolecular vs. intermolecular) are clarified via Hirshfeld surface analysis .
Q. How do substituent modifications (e.g., replacing methyl with trifluoromethyl groups) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents and testing them in enzyme inhibition assays (e.g., acetylcholinesterase or kinases). Trifluoromethyl groups may enhance metabolic stability but reduce solubility, requiring logP measurements and MDCK permeability assays .
Q. What strategies mitigate batch-to-batch variability in chiral purity?
- Methodological Answer : Chiral HPLC with amylose-based columns separates enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed acylations) improve enantiomeric excess (ee). Process validation via NMR or polarimetry ensures consistency .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., cell line specificity or exposure duration). Harmonized testing under OECD guidelines (e.g., TG 423) using standardized positive/negative controls reduces variability. Meta-analyses of published LC values identify outliers tied to impurities or solvent effects .
Q. Why do NMR spectra of the compound vary between research groups?
- Methodological Answer : Variations in solvent (CDCl vs. DMSO-d), concentration, or temperature alter chemical shifts. Paramagnetic impurities (e.g., trace metals) broaden peaks. Interlaboratory reproducibility is improved by using deuterated internal standards (e.g., TMS) and reporting solvent/temperature conditions explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
